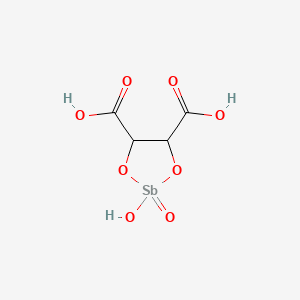
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is a complex organometallic compound containing antimony
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide typically involves the reaction of antimony trioxide with a suitable dicarboxylic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the dioxastibolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where antimony trioxide and the dicarboxylic acid are reacted in a solvent under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide.
科学的研究の応用
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing antimony-based drugs.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- 1,3,2-Dioxastannolane-4,5-dicarboxylic acid, 2,2-dibutyl-, dimethyl ester
- 1,2,3-Triazole-4,5-dicarboxylic acid
Uniqueness
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is unique due to the presence of antimony in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing other metals like tin or triazole derivatives.
生物活性
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide (CAS No. 126506-93-2) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₄H₇O₈Sb
- Molecular Weight : 304.854 g/mol
- Structure : The compound features a dioxastibolane core with two carboxylic acid groups and a hydroxy group, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 1,3,2-dioxastibolane derivatives has been explored in various studies, highlighting their potential as therapeutic agents.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that dioxole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Study:
A study on related dioxole compounds demonstrated their ability to bind to DNA and disrupt cellular processes in cancer cells. The compounds exhibited IC₅₀ values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity.
Insecticidal Activity
The dioxastibolane structure has also been linked to insecticidal properties. Compounds derived from this family have shown effectiveness against mosquito larvae, particularly Aedes aegypti.
Research Findings:
A recent study synthesized various derivatives and tested their larvicidal activity. One derivative demonstrated an LC₅₀ value of 28.9 μM against Aedes aegypti larvae, indicating strong insecticidal potential without significant toxicity to mammalian cells at higher concentrations (up to 5200 μM) .
The exact mechanism by which 1,3,2-dioxastibolane-4,5-dicarboxylic acid exerts its biological effects is still under investigation. However, several hypotheses include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition : The presence of carboxylic acid groups may facilitate interactions with key enzymes involved in metabolic pathways in both insects and cancer cells.
Data Table: Biological Activity Summary
特性
CAS番号 |
126506-93-2 |
|---|---|
分子式 |
C4H5O8Sb |
分子量 |
302.84 g/mol |
IUPAC名 |
2-hydroxy-2-oxo-1,3,2λ5-dioxastibolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C4H4O6.H2O.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2H,(H,7,8)(H,9,10);1H2;;/q-2;;;+3/p-1 |
InChIキー |
VQYKRVXCUCHIPW-UHFFFAOYSA-M |
正規SMILES |
C1(C(O[Sb](=O)(O1)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















